2,3-Dichloro-4-(p-nitrophenoxy)phenol
Description
2,3-Dichloro-4-(p-nitrophenoxy)phenol is a halogenated phenolic compound featuring a para-nitrophenoxy substituent at the 4-position and chlorine atoms at the 2- and 3-positions of the aromatic ring.
Properties
Molecular Formula |
C12H7Cl2NO4 |
|---|---|
Molecular Weight |
300.09 g/mol |
IUPAC Name |
2,3-dichloro-4-(4-nitrophenoxy)phenol |
InChI |
InChI=1S/C12H7Cl2NO4/c13-11-9(16)5-6-10(12(11)14)19-8-3-1-7(2-4-8)15(17)18/h1-6,16H |
InChI Key |
RMLBILFNSAWUGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=C(C=C2)O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene)
- Structure : Differs in chloro-substitution pattern (2,4-dichloro vs. 2,3-dichloro) and lacks a hydroxyl group.
- Applications: A herbicide used to control broadleaf weeds. The nitrophenoxy group enhances electron-withdrawing effects, stabilizing the molecule in soil environments.
Ethacrynic Acid (2-[2,3-Dichloro-4-(2-methylenebutyryl)phenoxy]acetic Acid)
- Structure: Replaces the nitrophenoxy group with a methylenebutyryl moiety and adds an acetic acid side chain.
- Applications : Potent loop diuretic targeting renal ion transporters. The α,β-unsaturated ketone in the butyryl group enables covalent binding to thiol groups in proteins, enhancing pharmacological activity.
- Key Differences: The acetic acid side chain increases water solubility, while the nitrophenoxy group in the target compound may confer greater stability against metabolic degradation .
Tienilic Acid ([2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic Acid)
- Structure: Substitutes the nitrophenoxy group with a thiophene carbonyl group.
- Applications : Formerly used as a uricosuric diuretic. The thiophene ring enhances π-π stacking interactions with biological targets but reduces electrophilicity compared to nitro groups.
Hydroxytriclabendazole (2,3-Dichloro-4-(6-chloro-2-methylsulfanyl-3H-benzimidazol-5-yloxy)phenol)
- Structure: Features a benzimidazole substituent instead of nitrophenoxy.
- Applications : Anthelmintic agent targeting liver flukes. The benzimidazole group enables interaction with parasitic β-tubulin.
Mechanistic Insights and Substituent Effects
- This contrasts with the electron-donating methylene groups in ethacrynic acid, which promote covalent binding .
- Hydrogen Bonding: The hydroxyl group in 2,3-Dichloro-4-(p-nitrophenoxy)phenol facilitates hydrogen bonding, improving solubility compared to nitrofen but reducing lipid membrane permeability relative to ethacrynic acid .
- Biological Targets: Nitrophenoxy derivatives may inhibit mitochondrial electron transport in pests (similar to nitrofen), while carboxylic acid-containing analogs (e.g., ethacrynic acid) target renal ion transporters .
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